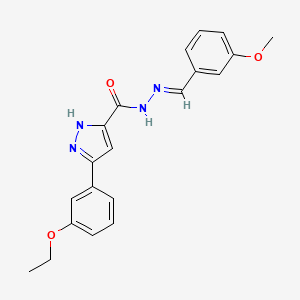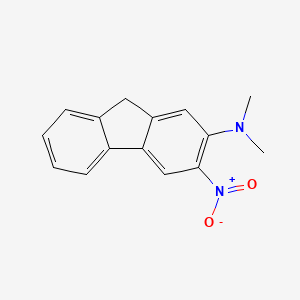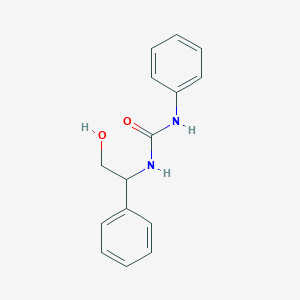
1-(biphenyl-4-yl)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE is a synthetic organic compound. It is characterized by the presence of a biphenyl group and a pyrrolidine moiety, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE typically involves the following steps:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Pyrrolidine Moiety: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.
Formation of the Final Compound: The final step involves the coupling of the biphenyl group with the pyrrolidine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-BIPHENYL-4-YL-2-AMINO-ETHANONE: Similar structure but lacks the pyrrolidine moiety.
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-PROPANE: Similar structure but with a different alkyl chain.
Uniqueness
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE is unique due to the presence of both the biphenyl group and the pyrrolidine moiety, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C18H19ClN2O |
|---|---|
分子量 |
314.8 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-phenylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c21-17(13-20-18-7-4-12-19-18)16-10-8-15(9-11-16)14-5-2-1-3-6-14;/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20);1H |
InChIキー |
DXMQLGRGFXIRDQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11991510.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11991519.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B11991520.png)
![2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11991527.png)

![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991542.png)
![9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11991545.png)


![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
